
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Naphthylisoindoline, is a natural product that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule is a member of the naphthylisoquinoline family, which is a class of natural products that has been isolated from various plant species. The unique structural features of naphthylisoindoline make it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is not yet fully understood. However, studies have suggested that it may act by inhibiting various cellular processes that are essential for the growth and survival of cancer cells. For example, it has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication. This inhibition can lead to DNA damage and cell death. Additionally, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its potency against cancer cells. This makes it an attractive candidate for cancer treatment. Additionally, its anti-inflammatory and anti-viral activities make it a potential therapeutic agent for a variety of diseases. However, one of the limitations of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. This will help to identify potential targets for drug development. Furthermore, studies are needed to investigate the potential toxicity of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline and its metabolites in vivo. Finally, research is needed to explore the potential use of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1-naphthylamine with succinic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione. Other methods include the use of different starting materials and reaction conditions.
科学的研究の応用
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been the subject of numerous scientific studies due to its potential pharmacological properties. Some of the most promising areas of research include its anti-cancer, anti-inflammatory, and anti-viral activities. Studies have shown that 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline exhibits potent cytotoxicity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has demonstrated significant activity against various viruses, including HIV and herpes simplex virus.
特性
IUPAC Name |
2-naphthalen-1-yl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINMLPIDKXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

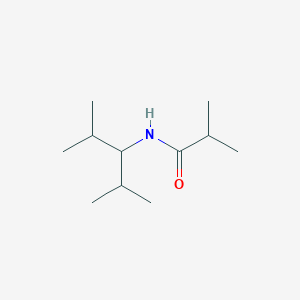
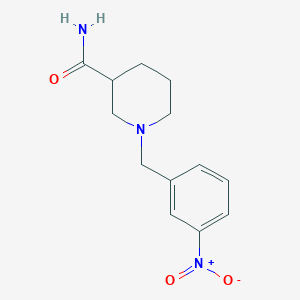
![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)
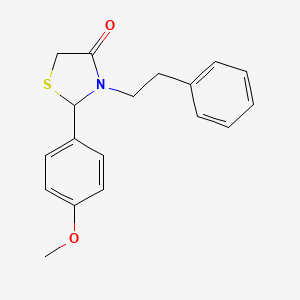
![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
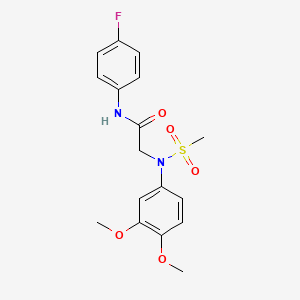
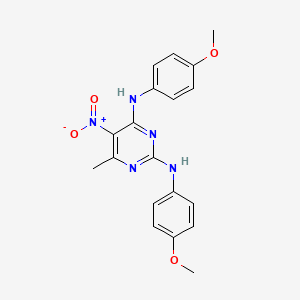
![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)
